Ansamitocin P3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43ClN2O9/c1-17(2)29(37)43-25-15-26(36)35(6)21-13-20(14-22(40-7)27(21)33)12-18(3)10-9-11-24(41-8)32(39)16-23(42-30(38)34-32)19(4)28-31(25,5)44-28/h9-11,13-14,17,19,23-25,28,39H,12,15-16H2,1-8H3,(H,34,38)/b11-9+,18-10+/t19-,23+,24-,25+,28-,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQNCARIZFLNLF-KUDLRRJMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)C)C)C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@@H]1O4)C)OC(=O)C(C)C)C)\C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43ClN2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

635.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66584-72-3 | |

| Record name | Maytansine, 2â??-de(acetylmethylamino)-2â??-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

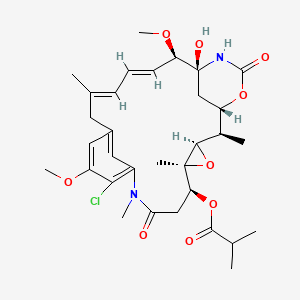

Ansamitocin P3 chemical structure and stereochemistry

An in-depth guide to the chemical structure and stereochemistry of Ansamitocin P3, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its structural features, quantitative data, and relevant experimental protocols.

Introduction

This compound is a potent antitumor agent belonging to the maytansinoid family of macrolactams.[1] Originally isolated from the fermentation broth of actinomycetes such as Actinosynnema pretiosum, it has garnered significant interest in the field of oncology.[2] Its primary mechanism of action involves the inhibition of microtubule assembly, leading to mitotic arrest and apoptosis in cancer cells.[3][4] This potent cytotoxicity has made this compound and its derivatives, such as DM1 and DM4, critical components or "warheads" in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy, including the FDA-approved drugs Kadcyla® and Elahere®.

Chemical Structure and Stereochemistry

This compound is a 19-membered macrocyclic lactam characterized by a chlorinated and methoxylated aromatic ring system, an epoxide, and a C3 ester side chain, which is an isobutyrate group in this specific analogue.

Chemical Structure of this compound:

Caption: Workflow for the isolation and purification of this compound.

In Vitro Tubulin Polymerization Inhibition Assay

This assay measures the ability of this compound to inhibit the assembly of microtubules from purified tubulin.

Protocol:

-

Preparation:

-

Prepare a solution of bovine tubulin (e.g., 1 mg/mL) in a cold MES buffer.

-

Prepare various concentrations of this compound in a suitable buffer (e.g., GTP-minus MES buffer).

-

Pre-warm a 96-well plate to 37°C.

-

-

Assay Procedure:

-

In the pre-warmed plate, add 400 µL of the cold tubulin solution to wells.

-

Add 100 µL of the this compound solutions (or a control buffer) to the respective wells.

-

Incubate the mixture at 37°C for 30-60 minutes to induce tubulin polymerization.

-

-

Data Acquisition:

-

Measure the increase in turbidity (absorbance) at 460 nm over time using a spectrophotometer.

-

The inhibition of polymerization is observed as a reduction in the rate and extent of the absorbance increase compared to the control.

-

Caption: Experimental workflow for the tubulin polymerization inhibition assay.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) pathway.

-

Starter Unit Formation: The pathway begins with Uridine Diphosphate Glucose (UDPG), which is converted through the aminoshikimate pathway to 3-amino-5-hydroxybenzoic acid (AHBA). AHBA serves as the starter unit for the polyketide chain.

-

Polyketide Chain Assembly: The AHBA starter unit is loaded onto the Ansamitocin polyketide synthase (PKS). The chain is then extended through the sequential addition of three propionate and three acetate units, along with an unusual "glycolate" unit.

-

Post-PKS Modifications: After the formation of the initial macrocyclic lactam (proansamitocin), a series of enzymatic modifications occur. These include N-methylation, O-methylations, chlorination, carbamoylation, epoxidation, and finally, the esterification at the C3 position with an isobutyryl group to yield this compound.

Caption: Simplified biosynthetic pathway of this compound.

References

- 1. Frontiers | The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum [frontiersin.org]

- 2. The response regulator CrsR positively regulates ansamitocin P-3 biosynthesis in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. scilit.com [scilit.com]

Ansamitocin P3: A Technical Guide to its Mechanism of Action as a Microtubule Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansamitocin P3, a maytansinoid derivative, is a potent anti-mitotic agent that exerts its cytotoxic effects by disrupting microtubule dynamics. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound as a microtubule inhibitor. It details its binding to tubulin, the subsequent effects on microtubule polymerization, and the downstream cellular consequences, including cell cycle arrest and apoptosis. This document synthesizes key quantitative data, provides detailed experimental protocols for pivotal assays, and visually represents the involved signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton, playing essential roles in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to the formation and function of the mitotic spindle, a key structure in chromosome segregation during mitosis. Consequently, microtubules have emerged as a prime target for the development of anticancer therapeutics. This compound, a structural analogue of maytansine, belongs to a class of potent microtubule-targeting agents with significant anti-proliferative activity.[1][2] This guide delineates the precise mechanism by which this compound inhibits microtubule function and induces cancer cell death.

Interaction with Tubulin and Microtubule Dynamics

Binding to the Tubulin Dimer

This compound directly interacts with tubulin, the fundamental building block of microtubules. It binds to β-tubulin at a site that partially overlaps with the vinblastine binding site.[1][3] This interaction is characterized by a dissociation constant (Kd) in the micromolar range, indicating a strong binding affinity.[1] The binding of this compound to tubulin induces conformational changes in the protein, which is the primary trigger for its anti-microtubule effects.

Inhibition of Microtubule Polymerization

The binding of this compound to tubulin dimers effectively inhibits their assembly into microtubules. At sub-micromolar concentrations, it potently suppresses the polymerization of purified tubulin. This leads to a significant decrease in the overall microtubule polymer mass within the cell.

Induction of Microtubule Depolymerization

Beyond inhibiting polymerization, this compound actively promotes the depolymerization of existing microtubules. This effect is observed in both interphase and mitotic cells, leading to a profound disruption of the microtubule network at picomolar concentrations. The resulting loss of microtubule integrity is a key factor in the subsequent cellular responses.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the activity of this compound.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (pM) |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 |

| HeLa | Cervical Carcinoma | 50 ± 0.5 |

| EMT-6/AR1 | Mouse Mammary Tumor | 140 ± 17 |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 |

| A-549 | Lung Carcinoma | 4 x 10^-7 µg/ml |

| HT-29 | Colon Adenocarcinoma | 4 x 10^-7 µg/ml |

| HCT-116 | Colon Carcinoma | 81 |

| U937 | Histiocytic Lymphoma | 180 |

Table 2: Tubulin Binding and Polymerization Inhibition

| Parameter | Value |

| Dissociation Constant (Kd) for Tubulin Binding | 1.3 ± 0.7 µM |

| IC50 for Tubulin Polymerization Inhibition | 3.4 µM |

| IC50 for Depolymerization of Polymerized Tubulin | 3.8 µM |

Cellular Consequences of Microtubule Disruption

The this compound-induced disruption of microtubule dynamics triggers a cascade of cellular events, culminating in apoptotic cell death.

Mitotic Arrest

The disassembly of the mitotic spindle prevents the proper alignment of chromosomes at the metaphase plate, activating the Spindle Assembly Checkpoint (SAC). This crucial cell cycle checkpoint halts the progression from metaphase to anaphase until all chromosomes are correctly attached to the spindle microtubules. This compound treatment leads to the activation of key SAC proteins, Mad2 and BubR1, resulting in a sustained mitotic block.

Induction of Apoptosis

Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic pathway of apoptosis. This process is mediated by the tumor suppressor protein p53. Following microtubule disruption, p53 is activated and accumulates in the nucleus, where it transcriptionally activates pro-apoptotic genes. This leads to the cleavage of Poly (ADP-ribose) polymerase (PARP) and the execution of the apoptotic program.

Signaling Pathways

The cellular response to this compound involves the activation of distinct signaling pathways.

Spindle Assembly Checkpoint (SAC) Activation

p53-Mediated Apoptosis Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Tubulin Binding Assay (Intrinsic Tryptophan Fluorescence)

Objective: To determine the binding affinity (Kd) of this compound to tubulin.

Principle: The intrinsic fluorescence of tryptophan residues in tubulin is sensitive to their local environment. Ligand binding can cause a change in this fluorescence, which can be used to calculate the dissociation constant.

Protocol:

-

Purify tubulin from a suitable source (e.g., bovine brain) through cycles of polymerization and depolymerization.

-

Prepare a stock solution of tubulin (e.g., 2 µM) in a suitable buffer (e.g., 25 mM PIPES, pH 6.8).

-

Prepare a series of dilutions of this compound in the same buffer.

-

In a quartz cuvette, mix the tubulin solution with increasing concentrations of this compound.

-

Incubate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 5 minutes).

-

Measure the tryptophan fluorescence emission spectrum (e.g., 300-400 nm) using an excitation wavelength of 295 nm.

-

Record the change in fluorescence intensity (ΔF) at the emission maximum for each this compound concentration.

-

Plot ΔF against the this compound concentration and fit the data to a one-site binding equation to determine the Kd.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Objective: To assess the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is proportional to the DNA content, allowing for the discrimination of cells in G1, S, and G2/M phases of the cell cycle.

Protocol:

-

Seed cells (e.g., MCF-7) in a suitable culture vessel and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to degrade RNA) in PBS.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.

-

Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells with compromised membrane integrity.

Protocol:

-

Culture and treat cells with this compound as described for the cell cycle analysis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Mechanisms of Resistance

Acquired resistance to maytansinoid-based therapies, including those utilizing this compound derivatives, can emerge through various mechanisms. Understanding these is crucial for the development of strategies to overcome resistance.

-

Increased Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and ABCC1, can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.

-

Altered Target: While less common for microtubule-targeting agents, mutations in the tubulin protein could potentially reduce the binding affinity of this compound.

-

Defective Drug Processing (in ADCs): For this compound derivatives used in antibody-drug conjugates (ADCs), impaired lysosomal processing of the ADC can prevent the release of the active cytotoxic payload.

-

Downregulation of the Target Antigen (in ADCs): In the context of ADCs, cancer cells may downregulate the expression of the surface antigen targeted by the antibody, leading to reduced drug delivery.

Conclusion

This compound is a highly potent microtubule inhibitor with a well-defined mechanism of action. By binding to tubulin, it effectively disrupts microtubule dynamics, leading to mitotic arrest and subsequent p53-mediated apoptosis in cancer cells. Its picomolar to nanomolar potency against a range of cancer cell lines underscores its potential as a therapeutic agent, particularly as a payload in antibody-drug conjugates. This technical guide provides a comprehensive overview of its mechanism, supported by quantitative data and detailed experimental protocols, to aid researchers and drug developers in the continued exploration and application of this promising class of compounds.

References

- 1. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

Ansamitocin P3: A Deep Dive into its Biosynthesis and Gene Cluster

A Technical Guide for Researchers and Drug Development Professionals

Ansamitocin P3 (AP-3), a potent antitumor agent, belongs to the maytansinoid family of natural products. Its complex structure and significant biological activity have made it a focal point for research in natural product biosynthesis, metabolic engineering, and the development of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the AP-3 biosynthetic pathway, a detailed analysis of its corresponding gene cluster, and comprehensive experimental protocols for its study and manipulation.

Data Presentation: Enhancing this compound Production

Significant efforts have been dedicated to improving the production titer of AP-3 in its native producer, Actinosynnema pretiosum, and in heterologous hosts. These strategies primarily focus on precursor supply enhancement, elimination of competing pathways, and optimization of fermentation conditions. The following tables summarize the quantitative data from various successful approaches.

| Strategy | Gene(s) Modified/Condition | Host Strain | Fold Increase in AP-3 Titer | Reference |

| Precursor Supply Enhancement | Overexpression of asm13-17 (glycolate extender unit) | A. pretiosum | 1.94 | [1] |

| Overexpression of asmUdpg (AHBA precursor) and asm13-17 | A. pretiosum | - (Titer reached 680.5 mg/L) | [1] | |

| Fed-batch with fructose and isobutanol | A. pretiosum Oasm13-17:asmUdpg | - (Titer reached 757.7 mg/L) | [1] | |

| Elimination of Competing Pathways | Inactivation of T1PKS-15 | A. pretiosum L40 | 1.27 | [2] |

| Fermentation Optimization | Addition of Mg2+ | A. pretiosum | 3.0 | |

| Use of fructose as the sole carbon source | Actinosynnema mirum | ~4.0 | [3] | |

| Addition of soybean oil (0.52%) | A. pretiosum | 1.49 | ||

| Efflux Engineering | Overexpression of efflux pump genes (APASM_2704, APASM_3193, APASM_2805) | A. pretiosum | - (Titers increased from 264.6 mg/L to 302.4-330.6 mg/L) |

The this compound Biosynthetic Pathway

The biosynthesis of AP-3 is a complex process initiated by the formation of the starter unit, 3-amino-5-hydroxybenzoic acid (AHBA), followed by polyketide chain assembly and a series of post-PKS modifications. The entire process is orchestrated by the asm gene cluster, which is uniquely dispersed in two separate regions of the Actinosynnema pretiosum genome.

Starter Unit Biosynthesis: 3-Amino-5-hydroxybenzoic Acid (AHBA)

The pathway commences with the conversion of chorismate, a key intermediate in the shikimate pathway, to AHBA. This transformation is catalyzed by a set of enzymes encoded by the asm gene cluster, including homologues of AHBA synthase.

Polyketide Chain Assembly

The core structure of ansamitocin is assembled by a type I polyketide synthase (PKS) machinery encoded by the genes asmA, asmB, asmC, and asmD. This PKS utilizes the AHBA starter unit and incorporates a specific sequence of extender units:

-

Malonyl-CoA: A common extender unit in polyketide biosynthesis.

-

Methylmalonyl-CoA: Another frequently used extender unit.

-

Methoxymalonyl-ACP: An unusual extender unit, the biosynthesis of which is encoded by the asm13-17 gene cassette.

Post-PKS Modifications

Following the assembly of the polyketide chain and its cyclization to form the proansamitocin core, a series of tailoring reactions occur to yield the final AP-3 product. These modifications include:

-

Halogenation: Catalyzed by a halogenase (Asm12).

-

Carbamoylation: Mediated by a carbamoyltransferase (Asm21).

-

O-methylation: Performed by an O-methyltransferase (Asm7).

-

N-methylation: Catalyzed by an N-methyltransferase (Asm10).

-

Epoxidation: Carried out by an epoxidase (Asm11).

-

Acylation: An acyltransferase (Asm19) attaches the isobutyryl side chain characteristic of AP-3.

Caption: this compound Biosynthetic Pathway.

Gene Cluster Analysis

The ansamitocin (asm) biosynthetic gene cluster from Actinosynnema pretiosum is notable for its dispersed nature, with genes located in two separate chromosomal regions. This organization is unusual for bacterial secondary metabolite gene clusters. The cluster contains all the necessary genes for the biosynthesis of the AHBA starter unit, the polyketide backbone, the unusual methoxymalonyl-ACP extender unit, and the post-PKS tailoring enzymes. Additionally, the cluster harbors regulatory genes that control the expression of the biosynthetic genes.

Experimental Protocols

Gene Knockout in Actinosynnema pretiosum using CRISPR-Cas9

This protocol is adapted from established methods for CRISPR-Cas9-mediated gene editing in Actinomycetes.

1. Design of sgRNA and Donor DNA:

- Design two single-guide RNAs (sgRNAs) flanking the target gene or region to be deleted using a suitable online tool (e.g., CRISPy-Web).

- Design a donor DNA template containing upstream and downstream homology arms (typically 1-2 kb) of the target region.

2. Construction of the CRISPR-Cas9 Plasmid:

- Synthesize and anneal the sgRNA oligonucleotides.

- Clone the annealed sgRNAs into a suitable E. coli - Actinomycetes shuttle vector containing the cas9 gene under a constitutive or inducible promoter (e.g., pCRISPomyces-2).

- Clone the donor DNA into the same or a separate plasmid.

3. Transformation of E. coli and Conjugation into A. pretiosum:

- Transform the constructed CRISPR-Cas9 plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

- Perform intergeneric conjugation between the transformed E. coli and A. pretiosum. Plate the conjugation mixture on a selective medium (e.g., MS agar) containing apramycin to select for exconjugants.

4. Screening and Verification of Mutants:

- Isolate individual A. pretiosum colonies and screen for the desired gene deletion by colony PCR using primers flanking the target region.

- Confirm the deletion by Sanger sequencing of the PCR product.

- Cure the CRISPR-Cas9 plasmid by subculturing the mutant strain in non-selective medium.

// Colors

node [fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

// Workflow Steps

A[label="1. Design sgRNAs and Donor DNA"];

B[label="2. Construct CRISPR-Cas9 Plasmid"];

C [label="3. Transform E. coli ET12567/pUZ8002"];

D [label="4. Conjugate into A. pretiosum"];

E [label="5. Select for Exconjugants"];

F [label="6. Screen by Colony PCR"];

G [label="7. Sequence Verification"];

H [label="8. Plasmid Curing"];

I[label="Gene Knockout Mutant", shape=ellipse, style="filled,bold", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Flow

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

G -> H;

H -> I;

}

Caption: CRISPR-Cas9 Gene Knockout Workflow.

Heterologous Expression of the Ansamitocin Gene Cluster in Streptomyces

This protocol provides a general framework for the heterologous expression of large gene clusters in Streptomyces hosts.

1. Cloning of the asm Gene Cluster:

- Due to the large size and dispersed nature of the asm cluster, a combination of methods such as cosmid/fosmid library construction, PCR amplification of sub-clusters, and Gibson Assembly or TAR cloning is required to assemble the complete biosynthetic gene cluster.

2. Vector Selection and Host Strain:

- Choose a suitable E. coli - Streptomyces shuttle vector, either integrative (e.g., pSET152-based) or replicative (e.g., pIJ101-based), depending on the desired expression level and stability.

- Select a well-characterized and genetically tractable Streptomyces host strain, such as S. coelicolor or S. lividans.

3. Transformation and Expression:

- Introduce the vector containing the asm gene cluster into the chosen Streptomyces host via protoplast transformation or intergeneric conjugation.

- Cultivate the recombinant Streptomyces strain under conditions suitable for secondary metabolite production. If an inducible promoter is used, add the appropriate inducer at the desired growth phase.

4. Analysis of this compound Production:

- Extract the secondary metabolites from the culture broth and mycelium using an appropriate organic solvent (e.g., ethyl acetate).

- Analyze the extracts for the presence of AP-3 and its intermediates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

The biosynthetic pathway of this compound is a testament to the intricate enzymatic machinery present in actinomycetes. A thorough understanding of its genetic basis and biochemical steps is crucial for the rational design of metabolic engineering strategies aimed at improving its production. The experimental protocols outlined in this guide provide a foundation for researchers to further explore and manipulate this fascinating biosynthetic pathway, ultimately contributing to the development of novel anticancer therapeutics.

References

- 1. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 2. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]

- 3. Heterologous expression and purification of encapsulins in Streptomyces coelicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

Ansamitocin P3: A Deep Dive into its Interaction with Tubulin

For Researchers, Scientists, and Drug Development Professionals

Ansamitocin P3, a potent microtubule-targeting agent, has garnered significant interest in the field of oncology, particularly as a cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy stems from its ability to disrupt microtubule dynamics, a process critical for cell division. This technical guide provides an in-depth analysis of the binding of this compound to its molecular target, tubulin, focusing on the specific binding site and the affinity of this interaction.

Tubulin Binding Site of this compound

This compound, a structural analogue of maytansine, exerts its antiproliferative effects by binding directly to tubulin, the protein subunit of microtubules.[1][2][3] Molecular docking analyses and competitive binding assays have revealed that this compound binds to a site on β-tubulin.[4] This binding location is often referred to as the "maytansine site".[5]

Notably, this site is distinct from the vinca domain, though it partially overlaps with the binding site of vinblastine. This partial overlap explains why this compound competitively inhibits the binding of vinblastine to tubulin. The binding of this compound to this site is thought to block the formation of longitudinal tubulin interactions, which are essential for microtubule elongation. This interference with tubulin assembly leads to the depolymerization of microtubules, disruption of the mitotic spindle, and ultimately, cell cycle arrest and apoptosis. The interaction is stabilized by hydrogen bonds and weak halogen-oxygen interactions.

Binding Affinity and Cytotoxicity

The interaction between this compound and tubulin is characterized by a strong binding affinity. The dissociation constant (Kd) for this interaction has been determined to be in the sub-micromolar range. This high affinity contributes to the potent cytotoxic activity of this compound against various cancer cell lines, with half-maximal inhibitory concentrations (IC50) observed in the picomolar range.

| Parameter | Value | Cell Line(s) | Experimental Method | Source |

| Dissociation Constant (Kd) | 1.3 ± 0.7 µM | Purified goat brain tubulin | Fluorescence Spectroscopy | |

| IC50 (Cell Proliferation) | 20 ± 3 pM | MCF-7 | MTT Assay | |

| 50 ± 0.5 pM | HeLa | MTT Assay | ||

| 140 ± 17 pM | EMT-6/AR1 | MTT Assay | ||

| 150 ± 1.1 pM | MDA-MB-231 | MTT Assay | ||

| IC50 (Tubulin Depolymerization) | 3.8 µM | Polymerized tubulin | In vitro assay |

Mechanism of Action: Signaling Pathway

The binding of this compound to tubulin initiates a cascade of events that culminates in apoptotic cell death. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to mitotic arrest. This prolonged arrest can then trigger p53-mediated apoptosis.

Figure 1. this compound mechanism of action.

Experimental Protocols

Determination of Tubulin Binding Affinity via Fluorescence Spectroscopy

This protocol outlines the method used to determine the dissociation constant (Kd) of this compound for tubulin.

1. Materials:

-

Purified tubulin (from goat brain)

-

This compound

-

PME buffer (50 mM PIPES, pH 6.8, 1 mM MgSO4, 1 mM EGTA)

-

Fluorometer

2. Procedure:

-

Prepare a 2 µM solution of purified tubulin in PME buffer.

-

Incubate the tubulin solution with varying concentrations of this compound (e.g., 0.5 µM to 15 µM) for 10 minutes at 25°C.

-

Measure the intrinsic tryptophan fluorescence of tubulin using a fluorometer. The excitation wavelength is set to 295 nm, and the emission spectrum is recorded from 310 to 360 nm.

-

The binding of this compound to tubulin quenches the intrinsic tryptophan fluorescence.

-

The dissociation constant (Kd) is calculated by fitting the fluorescence quenching data to the following equation: ΔF = (ΔFmax * [L]) / (Kd + [L]) Where ΔF is the change in fluorescence intensity, ΔFmax is the maximum change in fluorescence, [L] is the concentration of this compound, and Kd is the dissociation constant.

Experimental Workflow for Affinity Determination

The following diagram illustrates a generalized workflow for determining the binding affinity of a ligand like this compound to tubulin.

Figure 2. Workflow for tubulin binding affinity.

Conclusion

This compound is a highly potent microtubule-destabilizing agent that binds to the maytansine site on β-tubulin with high affinity. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The detailed understanding of its binding site and affinity is crucial for the rational design and development of next-generation antibody-drug conjugates for targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site | PLOS One [journals.plos.org]

- 3. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Tubulin Maytansine Site Binding Ligands and their Applications as MTAs and ADCs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Ansamitocin P3: A Technical Guide to its Cytotoxic Effects in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ansamitocin P3, a maytansinoid analog, is a highly potent microtubule-targeting agent that has demonstrated significant cytotoxic activity against a broad range of cancer cell lines. Its primary mechanism of action involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. This document provides a comprehensive overview of this compound's effects, including quantitative cytotoxicity data, detailed experimental methodologies, and a visual representation of its molecular pathway. The high potency of this compound, with IC50 values often in the picomolar range, underscores its potential as a payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1][2]

Core Mechanism of Action

This compound exerts its cytotoxic effects by directly interfering with the cellular microtubule network. It binds to β-tubulin at a site that partially overlaps with the vinblastine binding site, inducing a conformational change in the protein.[3][4][5] This interaction inhibits tubulin polymerization and actively promotes the depolymerization of existing microtubules.

The disruption of microtubule integrity has profound consequences for cellular processes, particularly mitosis. The failure to form a functional mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism. Key checkpoint proteins, including Mad2 and BubR1, are activated, leading to a halt in cell cycle progression at the G2/M phase. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the p53 tumor suppressor protein and its downstream effector, p21.

Caption: this compound binds tubulin, leading to microtubule disruption, mitotic arrest, and p53-mediated apoptosis.

Quantitative Cytotoxicity Data

This compound demonstrates potent cytotoxicity across various human cancer cell lines, with half-maximal inhibitory concentrations (IC50) typically in the picomolar to low nanomolar range.

| Cell Line | Cancer Type | IC50 Value | Citation |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | |

| HeLa | Cervical Carcinoma | 50 ± 0.5 pM | |

| EMT-6/AR1 | Mouse Mammary Tumor (MDR) | 140 ± 17 pM | |

| MDA-MB-231 | Breast Adenocarcinoma | 150 ± 1.1 pM | |

| HCT-116 | Colorectal Carcinoma | 0.081 nM | |

| U937 | Histiocytic Lymphoma | 0.18 nM | |

| A-549 | Lung Carcinoma | 4 x 10⁻⁷ µg/mL | |

| HT-29 | Colorectal Adenocarcinoma | 4 x 10⁻⁷ µg/mL |

Note: The molecular weight of this compound is 635.14 g/mol . The IC50 value of 4 x 10⁻⁷ µg/mL for A-549 and HT-29 cells corresponds to approximately 0.63 nM.

Experimental Protocols

The following sections detail standardized protocols for assessing the cytotoxic effects of this compound.

Cell Culture

Human cancer cell lines such as MCF-7, HeLa, and MDA-MB-231 are typically cultured in appropriate media (e.g., MEM or Leibovitz's L-15) supplemented with 10% fetal bovine serum (FBS) and 1% antibiotic-antimycotic solution. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (Sulforhodamine B)

The Sulforhodamine B (SRB) assay is a common method to determine cytotoxicity based on the measurement of cellular protein content.

-

Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 pM to 1000 pM) or vehicle control (e.g., 0.1% DMSO) for a specified duration (typically 24-48 hours).

-

Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Staining: Wash the plates five times with deionized water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound SRB dye with 10 mM Tris base solution.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the log concentration of this compound.

Caption: Standard experimental workflow for evaluating the in vitro effects of this compound on cancer cells.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

-

Seeding & Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 20 pM, 50 pM, 100 pM) for 24 hours.

-

Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30-60 minutes in the dark.

-

Analysis: Analyze the cell suspension using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software (e.g., ModFit LT). An accumulation of cells in the G2/M peak indicates mitotic arrest.

Immunofluorescence for Microtubule Integrity

This technique allows for the direct visualization of this compound's effect on the microtubule cytoskeleton.

-

Seeding & Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound for 24 hours.

-

Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.5% Triton X-100 in PBS.

-

Blocking: Block non-specific antibody binding using a solution like 3% BSA in PBS.

-

Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin, followed by a fluorescently-labeled secondary antibody.

-

Mounting & Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus). Visualize the cells using a fluorescence microscope. In treated cells, a diffuse tubulin stain is expected, contrasting with the well-defined filamentous network in control cells.

Conclusion

This compound is a powerful cytotoxic agent that functions through a well-defined mechanism of microtubule depolymerization, leading to mitotic arrest and p53-mediated apoptosis in cancer cells. Its exceptional potency, with activity in the picomolar range against numerous cancer cell lines, highlights its suitability for use in targeted therapies like ADCs, where maximizing potency while minimizing systemic exposure is paramount. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers investigating its therapeutic potential and for professionals involved in the development of next-generation oncology drugs.

References

- 1. nbinno.com [nbinno.com]

- 2. The Antitumor Agent Ansamitocin P-3 Binds to Cell Division Protein FtsZ in Actinosynnema pretiosum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Depolymerizes Microtubules and Induces Apoptosis by Binding to Tubulin at the Vinblastine Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound depolymerizes microtubules and induces apoptosis by binding to tubulin at the vinblastine site - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating and Identifying Ansamitocin P3-Producing Microorganisms: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the core methodologies for isolating, identifying, and quantifying Ansamitocin P3-producing microorganisms, with a primary focus on Actinosynnema pretiosum.

This compound, a potent antitumor agent, is a secondary metabolite produced by certain microorganisms, most notably the actinomycete Actinosynnema pretiosum.[1] This guide provides a comprehensive overview of the essential techniques required to isolate these valuable microorganisms from environmental sources, identify them using modern molecular methods, and quantify their production of this compound.

Isolation of Potential this compound-Producing Microorganisms

Soil Sample Collection and Pre-treatment

Successful isolation begins with appropriate sample collection and pre-treatment designed to reduce the prevalence of fast-growing bacteria and fungi, thereby enriching for actinomycetes.

Experimental Protocol: Soil Sample Pre-treatment

-

Sample Collection: Collect soil samples from diverse environments.

-

Heat Treatment: Subject the dried soil to heat treatment in a water bath at 50°C or an oven at 121°C for 1 hour to further eliminate vegetative microorganisms.[4] Some protocols suggest heating at 110°C for 10 minutes or 120°C for 1 hour to favor the growth of Streptomyces and other rare genera.

-

Chemical Treatment (Optional): To further reduce contaminants, soil samples can be treated with calcium carbonate and phenol.

Isolation Techniques

Several methods can be employed to isolate actinomycetes from pre-treated soil samples. The serial dilution-spread plate technique is the most common.

Experimental Protocol: Serial Dilution and Plating

-

Soil Suspension: Prepare a soil slurry by suspending 1 gram of pre-treated soil in 10 mL of sterile distilled water and mixing thoroughly by vortexing.

-

Serial Dilution: Perform a series of 10-fold dilutions of the soil slurry up to 10-6.

-

Plating: Spread 1 mL of each dilution onto selective agar plates.

-

Incubation: Incubate the plates at 25-30°C for 7 to 14 days, observing for the appearance of characteristic actinomycete colonies (whitish, pin-point, with a clear zone of inhibition).

Isolation Media:

Several media are suitable for the selective isolation of actinomycetes. The inclusion of antifungal agents like cycloheximide and nystatin is crucial to inhibit fungal growth.

-

Actinomycete Isolation Agar (AIA): A commonly used selective medium.

-

Starch Casein Agar (SCA): Another effective medium for actinomycete isolation.

-

Humic Acid Vitamin (HV) Agar: This medium, sometimes supplemented with antibiotics like nalidixic acid, can favor the growth of rare actinomycetes.

The overall workflow for isolating potential this compound-producing microorganisms is depicted below.

Identification of Isolated Microorganisms

Once pure cultures are obtained, the next crucial step is their identification. A combination of morphological, biochemical, and molecular techniques is employed for accurate identification.

Morphological and Biochemical Characterization

Preliminary identification can be based on colony morphology (color, texture, aerial and substrate mycelia) and microscopic examination (presence of filamentous structures). Biochemical tests can further aid in characterization.

Molecular Identification: 16S rRNA Gene Sequencing

For definitive identification, 16S rRNA gene sequencing is the gold standard. This method is based on the amplification and sequencing of the highly conserved 16S ribosomal RNA gene, which contains variable regions that are unique to different bacterial species.

Experimental Protocol: 16S rRNA Gene Sequencing

-

DNA Extraction: Isolate genomic DNA from the pure microbial culture.

-

PCR Amplification: Amplify the 16S rRNA gene using universal primers. A commonly used primer pair is 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').

-

PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

-

Sequencing: Sequence the purified PCR product.

-

Sequence Analysis: Compare the obtained sequence with databases like GenBank (using BLAST) or the Ribosomal Database Project (RDP) for species identification.

The logical relationship for molecular identification is illustrated in the following diagram.

Cultivation and this compound Production

Once an Actinosynnema pretiosum strain is identified, the next step is to cultivate it under conditions that favor the production of this compound.

Culture Media and Fermentation Conditions

The composition of the culture medium and the fermentation conditions are critical for optimal this compound production.

Seed Culture Medium:

A typical seed culture medium for A. pretiosum contains (w/v): 2% glucose, 4% soluble starch, 1% soybean meal, 0.5% polypeptone, 0.3% NaCl, and 0.5% CaCl₂, with the pH adjusted to 7.0.

Fermentation Medium:

A common fermentation medium consists of (w/v): 3% maltodextrin, 3% soluble starch, 1% malt extract, 0.5% polypeptone, and 1% CaCl₂, with the pH adjusted to 7.0. Other studies have explored the use of low-cost substrates like cane molasses, glycerol, and cold-pressed soybean powder to enhance production and reduce costs.

Experimental Protocol: Fermentation for this compound Production

-

Inoculation: Inoculate the seed medium with a spore suspension of A. pretiosum.

-

Seed Culture Incubation: Incubate the seed culture at 28°C with shaking at 220 rpm for 48 hours.

-

Transfer to Fermentation Medium: Transfer the seed culture to the fermentation medium.

-

Fermentation: Incubate the fermentation culture at 28°C and 220 rpm for 144 hours.

The signaling pathway for the positive regulation of this compound biosynthesis by the CrsRK two-component system in A. pretiosum is an important area of research for strain improvement.

Quantification of this compound

Accurate quantification of this compound is essential for evaluating the productivity of different strains and optimizing fermentation conditions. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Experimental Protocol: HPLC Quantification of this compound

-

Extraction: Extract the culture supernatant with an equal volume of ethyl acetate.

-

HPLC Analysis: Analyze the ethyl acetate extract using HPLC.

-

Column: Diamonsil C18 column (250 mm × 4.6 mm).

-

Mobile Phase: An acetonitrile-water gradient.

-

Detection: UV detection at 254 nm.

-

-

Quantification: Determine the concentration of this compound by comparing the peak area with a standard curve prepared from a known concentration of pure this compound.

Quantitative Data on this compound Production

The following tables summarize quantitative data on this compound production from various studies.

Table 1: this compound Production by Actinosynnema pretiosum X47 and its Mutant

| Strain | Time (h) | This compound Titer (mg/L) |

| A. pretiosum X47 (Wild Type) | 48 | 2.67 ± 0.87 |

| A. pretiosum X47 (Wild Type) | 144 | 18.36 ± 2.21 |

| ΔcrsR Mutant | 48 | 0.82 ± 0.14 |

| ΔcrsR Mutant | 144 | 6.67 ± 1.54 |

| Data from a study on the CrsR response regulator. |

Table 2: Effect of Efflux Gene Overexpression on this compound Production

| Strain/Condition | This compound Yield (mg/L) |

| Control | 264.6 |

| Overexpression of APASM_2704 | 302.4 |

| Overexpression of APASM_6861 | 320.4 |

| Overexpression of APASM_3193 | 330.6 |

| Overexpression of APASM_2805 | 320.6 |

| Data from a study on efflux engineering. |

Table 3: Optimization of Fermentation Medium for this compound Production

| Medium Optimization Stage | This compound Titer (mg/L) |

| Initial Medium | Not specified |

| Optimized with Low-Cost Substrates | 111.9 |

| Supplemented with Isobutanol, Soybean Oil, and Vitamin B1 | 141 |

| Data from a study on developing an economical fermentation platform. |

Table 4: Effect of Divalent Metal Ion Addition on this compound Production

| Condition | Maximal this compound Production (mg/L) |

| Control | ~28.3 |

| Optimal Mg2+ Addition | 85 |

| Data from a study on the effect of divalent metal ions. |

This guide provides a foundational framework for the isolation, identification, and quantification of this compound-producing microorganisms. The detailed protocols and compiled data serve as a valuable resource for researchers in the field of natural product discovery and development.

References

An In-depth Technical Guide to the Regulation of Ansamitocin P3 Biosynthesis in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P3 (AP-3), a potent antitumor agent, is a maytansinoid produced by various species of Actinomycetes, most notably Actinosynnema pretiosum. Its cytotoxic properties have made it a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. However, the low fermentation titers of AP-3 present a significant bottleneck for its industrial-scale production. A thorough understanding of the intricate regulatory networks governing its biosynthesis is paramount for the rational design of strain improvement strategies to enhance AP-3 yields. This technical guide provides a comprehensive overview of the current knowledge on the regulation of this compound biosynthesis, with a focus on the core regulatory elements, signaling pathways, and the influence of precursor supply.

Core Regulatory Networks

The biosynthesis of this compound is a complex process orchestrated by a multitude of regulatory proteins that control the expression of the ansamitocin biosynthetic (asm) gene cluster. These regulators respond to various intracellular and environmental signals to fine-tune the production of this secondary metabolite. Two key regulatory systems have been identified as major players in this process: the CrsRK two-component system and the global regulator AdpA_1075.

The CrsRK Two-Component System: A Positive Regulator

Two-component systems (TCSs) are a primary mechanism by which bacteria sense and respond to environmental stimuli. In Actinosynnema pretiosum, the CrsRK TCS has been identified as a crucial positive regulator of this compound biosynthesis. This system consists of a membrane-bound sensor histidine kinase, CrsK, and a cytoplasmic response regulator, CrsR.[1]

Upon sensing a specific environmental signal (which is currently unknown), CrsK autophosphorylates and subsequently transfers the phosphoryl group to CrsR. Phosphorylated CrsR then acts as a transcriptional regulator, binding to the promoter regions of specific genes within the asm cluster to modulate their expression.

Direct and Indirect Regulation by CrsR:

Electrophoretic mobility shift assays (EMSAs) have revealed that CrsR directly binds to the promoter regions of the asm21, asm43-44, and asm45-47 operons.[1] These genes are involved in the later stages of AP-3 biosynthesis and the biosynthesis of the 3-amino-5-hydroxybenzoic acid (AHBA) starter unit.

Furthermore, CrsR indirectly regulates the expression of other key asm genes, including asmA, asmB, and the asm10-15 operon, which are responsible for the polyketide chain assembly.[1] The exact mechanism of this indirect regulation is yet to be fully elucidated but may involve the control of other regulatory proteins.

The deletion of crsR results in a drastic reduction in AP-3 production, highlighting its critical role in the biosynthetic pathway.[1][2] Conversely, overexpression of crsR leads to a significant enhancement in AP-3 titers.

AdpA_1075: A Global Regulator Linking Morphology and Antibiotic Production

AdpA is a pleiotropic regulator in Actinomycetes that controls both morphological differentiation and secondary metabolism. In Actinosynnema pretiosum subsp. auranticum, the AdpA homolog, AdpA_1075, has been shown to be a positive regulator of this compound biosynthesis.

AdpA_1075 exerts its regulatory function by directly binding to the promoter region of asm28, a gene within the asm cluster with a currently unassigned specific function in AP-3 biosynthesis. Overexpression of adpA_1075 leads to a significant increase in AP-3 production.

Interestingly, AdpA_1075 also regulates morphological development in A. pretiosum, suggesting a coordinated control mechanism between cell differentiation and antibiotic production.

The Role of Precursor Supply

The biosynthesis of this compound is highly dependent on the availability of primary metabolic precursors. The AP-3 molecule is assembled from several key building blocks:

-

3-amino-5-hydroxybenzoic acid (AHBA): The starter unit for the polyketide chain.

-

Malonyl-CoA and Methylmalonyl-CoA: Extender units for the polyketide chain.

-

Glycolate unit: An unusual extender unit incorporated into the polyketide backbone.

Enhancing the intracellular pools of these precursors has been a successful strategy for increasing AP-3 production.

-

UDP-glucose: The biosynthesis of AHBA begins with UDP-glucose. Overexpression of genes involved in UDP-glucose synthesis has been shown to increase AP-3 titers.

-

Methylmalonyl-CoA: The supply of methylmalonyl-CoA is often a rate-limiting step in the biosynthesis of many polyketides. Engineering the metabolic pathways leading to methylmalonyl-CoA has resulted in improved AP-3 yields.

-

Glycolate unit: The genes responsible for the synthesis of the unusual glycolate extender unit are located within the asm cluster (asm13-17). Overexpression of this gene cassette has been demonstrated to significantly boost AP-3 production.

Quantitative Data on this compound Production

The following tables summarize the quantitative effects of genetic modifications on this compound production in Actinosynnema pretiosum.

| Genetic Modification | Strain | Fold Change in AP-3 Production (compared to Wild Type/Control) | Reference |

| CrsRK System | |||

| ΔcrsR | A. pretiosum X47 | ~0.36 (64% reduction) | |

| Overexpression of crsR | A. pretiosum X47 | ~1.6 (60% enhancement) | |

| AdpA_1075 Regulator | |||

| Overexpression of adpA_1075 | A. pretiosum subsp. auranticum | ~1.85 (85% increase) | |

| Precursor Supply Engineering | |||

| Overexpression of asm13-17 (glycolate unit) | A. pretiosum | ~1.94 | |

| Overexpression of asm13-17 and asmUdpg | A. pretiosum | AP-3 titer of 680.5 mg/L | |

| Efflux Pump Engineering | |||

| Overexpression of APASM_3193 | A. pretiosum | AP-3 titer of 330.6 mg/L | |

| Overexpression of APASM_2805 | A. pretiosum | AP-3 titer of 320.6 mg/L | |

| Overexpression of APASM_2704 | A. pretiosum | AP-3 titer of 302.4 mg/L |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis regulation.

Gene Knockout in Actinosynnema pretiosum using Homologous Recombination

This protocol describes the deletion of a target gene in A. pretiosum using a temperature-sensitive vector carrying a cassette for homologous recombination.

1. Construction of the Knockout Plasmid:

-

Amplify the upstream and downstream flanking regions (homology arms, ~1.5 kb each) of the target gene from A. pretiosum genomic DNA using high-fidelity PCR.

-

Clone the two homology arms into a suitable suicide vector, such as pJTU1278, on either side of a selection marker (e.g., apramycin resistance gene).

-

Verify the construct by restriction digestion and DNA sequencing.

2. Conjugal Transfer into Actinosynnema pretiosum:

-

Transform the knockout plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

-

Grow the E. coli donor strain and the recipient A. pretiosum strain to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable medium (e.g., ISP2) for conjugation.

-

After incubation, overlay the plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants.

3. Selection of Double-Crossover Mutants:

-

Isolate single colonies of the exconjugants and culture them in non-selective liquid medium to allow for the second crossover event.

-

Plate the culture onto a medium that selects for the loss of the vector backbone (e.g., by replica plating to identify colonies that have lost the vector-borne resistance marker).

-

Screen the resulting colonies by PCR using primers flanking the target gene to identify the desired double-crossover knockout mutants.

Overexpression of Regulatory Genes in Actinosynnema pretiosum

This protocol outlines the procedure for overexpressing a gene of interest in A. pretiosum using an integrative expression vector.

1. Construction of the Overexpression Plasmid:

-

Amplify the coding sequence of the gene of interest from A. pretiosum genomic DNA.

-

Clone the gene into an integrative expression vector, such as pSETK, under the control of a strong constitutive promoter (e.g., kasOp*).

-

The vector should also contain an origin of transfer (oriT), a selection marker (e.g., apramycin resistance), and an integration element (e.g., the attachment site and integrase gene of a phage).

-

Verify the construct by restriction digestion and DNA sequencing.

2. Introduction into Actinosynnema pretiosum:

-

Introduce the overexpression plasmid into A. pretiosum via conjugation from an E. coli donor strain as described in the gene knockout protocol.

-

Select for stable integrants using the appropriate antibiotic.

3. Verification of Overexpression:

-

Confirm the integration of the plasmid into the A. pretiosum genome by PCR.

-

Quantify the transcript levels of the target gene using quantitative real-time PCR (qRT-PCR) to confirm overexpression.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol describes the in vitro binding of a purified regulatory protein to a target DNA promoter region.

1. Preparation of Protein and DNA Probe:

-

Clone the coding sequence of the regulatory protein (e.g., crsR or adpA_1075) into an expression vector (e.g., pET-28a) with a purification tag (e.g., His-tag).

-

Express and purify the recombinant protein from E. coli.

-

Amplify the target promoter region (~200-300 bp) by PCR.

-

Label the DNA probe at the 5' end with a non-radioactive label (e.g., biotin).

2. Binding Reaction:

-

In a final volume of 20 µL, combine the following components in a microcentrifuge tube:

- 10x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 500 mM KCl, 10 mM DTT)

- Poly(dI-dC) (a non-specific competitor DNA)

- Purified regulatory protein (in increasing concentrations)

- Biotin-labeled DNA probe (at a fixed concentration)

- Nuclease-free water

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

3. Electrophoresis and Detection:

-

Load the binding reactions onto a native polyacrylamide gel (e.g., 6%).

-

Run the gel in a cold room or at 4°C to prevent dissociation of the protein-DNA complexes.

-

Transfer the DNA from the gel to a positively charged nylon membrane.

-

Detect the biotin-labeled DNA using a streptavidin-horseradish peroxidase conjugate and a chemiluminescent substrate.

-

Visualize the bands on an X-ray film or a chemiluminescence imager. A shifted band indicates the formation of a protein-DNA complex.

Quantitative Real-Time PCR (qRT-PCR)

This protocol details the quantification of gene expression levels in A. pretiosum.

1. RNA Extraction and cDNA Synthesis:

-

Harvest A. pretiosum mycelia from liquid cultures at the desired time point.

-

Extract total RNA using a suitable method (e.g., TRIzol reagent).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

2. Real-Time PCR:

-

Set up the real-time PCR reactions in a 96-well plate. Each reaction should contain:

- SYBR Green Master Mix

- Forward and reverse primers for the gene of interest

- cDNA template

- Nuclease-free water

-

Include a housekeeping gene (e.g., hrdB) as an internal control for normalization.

-

Run the PCR in a real-time PCR instrument with a standard thermal cycling program.

3. Data Analysis:

-

Determine the cycle threshold (Ct) values for the gene of interest and the housekeeping gene.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflows

Visualizing the complex regulatory networks and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: CrsRK two-component signaling pathway.

Caption: AdpA_1075 regulatory cascade.

Caption: Gene knockout experimental workflow.

Caption: EMSA experimental workflow.

Conclusion

The regulation of this compound biosynthesis in Actinomycetes is a tightly controlled process involving a hierarchy of regulatory elements. The CrsRK two-component system and the global regulator AdpA_1075 are key players that positively influence AP-3 production by directly and indirectly controlling the expression of the asm gene cluster. Furthermore, the availability of precursors from primary metabolism is a critical factor that can be engineered to enhance AP-3 yields. The detailed experimental protocols and workflow diagrams provided in this guide offer a practical framework for researchers to investigate and manipulate these regulatory networks. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of high-producing Actinosynnema pretiosum strains, ultimately facilitating the cost-effective production of this vital anticancer agent.

References

Ansamitocin P3: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansamitocin P3 is a potent microtubule-targeting agent belonging to the maytansinoid family of macrolide antibiotics. Its significant cytotoxicity has made it a compound of interest, particularly as a payload in antibody-drug conjugates (ADCs) for targeted cancer therapy. A thorough understanding of its physicochemical properties, specifically its solubility and stability in various solvent systems, is paramount for its effective formulation, handling, and application in research and drug development. This technical guide provides an in-depth overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Solubility Profile of this compound

This compound exhibits good solubility in a range of organic solvents but has limited solubility in aqueous solutions. The choice of solvent is critical for the preparation of stock solutions and for ensuring the compound's integrity during experimental procedures.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various common laboratory solvents. It is important to note that values can vary between different suppliers and batches of the compound.

| Solvent | Solubility (Concentration) | Solubility (mg/mL) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1][2] | ≥ 100 | Hygroscopic DMSO can negatively impact solubility; it is recommended to use newly opened solvent.[1][3] |

| 50 mM[4] | ~31.76 | ||

| 10 mM | ~6.35 | Sonication is recommended to aid dissolution. | |

| Ethanol (EtOH) | 55 mg/mL | 55 | |

| 1 mg/ml | 1 | ||

| Methanol (MeOH) | 10 mg/ml | 10 | |

| Dimethylformamide (DMF) | 20 mg/ml | 20 | |

| Acetonitrile (MeCN) | Readily soluble | Not specified | |

| Acetone | Readily soluble | Not specified | |

| Chloroform | Readily soluble | Not specified | |

| Water | Insoluble | Insoluble | One source reports a solubility of 10.4 µg/mL. Another source makes a contradictory claim of it being "very soluble in water," which should be treated with caution. |

| 10% (w/v) Ethanol in Water | 50.3 µg/mL | 0.0503 | |

| Acetonitrile-Water (45:55) | 0.5 mg/mL | 0.5 | 1 mg is soluble in 2 mL of this mixture. |

Experimental Protocol: Determining Thermodynamic (Shake-Flask) Solubility

This protocol outlines the traditional shake-flask method for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid powder)

-

Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly and place it on an orbital shaker.

-

Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the suspension at high speed to pellet the excess solid.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility by correcting for the dilution factor.

Experimental Workflow: Solubility Determination

Stability of this compound

The stability of this compound is crucial for its storage and use in experimental settings. Degradation can lead to a loss of potency and the generation of impurities that may have confounding biological activities.

General Storage and Stability Recommendations

-

Solid Form: this compound powder should be stored at -20°C for long-term stability (up to 3 years) or at 4°C for shorter periods (up to 2 years). It is advisable to store it in a well-sealed container, protected from light and moisture, and away from oxidizing agents.

-

In Solvent: Stock solutions of this compound in organic solvents like DMSO should be stored at -80°C for extended periods (up to 6 months to 2 years) or at -20°C for shorter durations (up to 1 month). To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.

Stability in Aqueous Solutions

While specific data for this compound is limited, maytansinoids, in general, are considered to have good stability in aqueous solutions, which is a key attribute for their use in ADCs. However, the stability can be influenced by pH, temperature, and the presence of other reactive species. For related maytansinoids with free thiol groups, such as DM1, oxidation to form disulfide dimers or mixed disulfides with other thiol-containing molecules (e.g., cysteine in cell culture media) has been observed in aqueous solutions. Although this compound does not possess a free thiol group, its complex structure, including an epoxide and ester functionalities, suggests potential susceptibility to hydrolysis under acidic or basic conditions.

Potential Degradation Pathways

Forced degradation studies are essential to understand the potential degradation pathways of this compound. Based on the chemical structure of maytansinoids, the following degradation pathways can be anticipated under stress conditions:

-

Hydrolysis: The ester and carbamate linkages in the this compound molecule may be susceptible to hydrolysis under acidic or basic conditions, leading to the opening of the macrocyclic ring or loss of the side chain.

-

Oxidation: While this compound is generally stable, strong oxidizing conditions could potentially lead to the formation of oxidation products.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of complex organic molecules. It is advisable to handle this compound and its solutions with protection from light.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its potential degradation products. This protocol provides a general framework for developing such a method.

Materials:

-

This compound

-

Solvents for stock solution (e.g., DMSO)

-

Aqueous buffers of different pH values (e.g., pH 3, 7, 9)

-

Hydrogen peroxide solution (for oxidative stress)

-

Hydrochloric acid and sodium hydroxide solutions (for acid and base hydrolysis)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

C18 HPLC column

-

Temperature-controlled chamber

-

Photostability chamber

Procedure:

-

Method Development: Develop an HPLC method that provides good resolution between the peak for intact this compound and any potential degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often a good starting point.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of this compound in an acidic solution (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution of this compound in a basic solution (e.g., 0.1 M NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution of this compound with hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis: At various time points during the forced degradation studies, take aliquots of the samples, neutralize them if necessary, and analyze them using the developed HPLC method.

-

Data Analysis:

-

Monitor the decrease in the peak area of the intact this compound over time to determine the degradation kinetics.

-

Identify and characterize the degradation products using the PDA detector (for UV spectra) and, ideally, an MS detector (for mass-to-charge ratio and fragmentation patterns).

-

Validate the stability-indicating nature of the method by demonstrating that the peaks of the degradation products do not interfere with the peak of the intact drug.

-

Experimental Workflow: Stability Assessment

Signaling Pathways and Logical Relationships

While this guide focuses on the physicochemical properties of this compound, it is important to contextualize its use. This compound exerts its cytotoxic effects by interfering with microtubule dynamics, a critical process in cell division.

This compound Mechanism of Action

Conclusion

This technical guide provides a comprehensive overview of the solubility and stability of this compound, critical parameters for its successful application in research and development. The provided data and protocols offer a solid foundation for scientists working with this potent cytotoxic agent. It is essential to handle this compound with appropriate safety precautions due to its high toxicity. Further studies are warranted to fully elucidate its degradation pathways and to establish more detailed stability profiles in various formulation-relevant solvent systems.

References

Ansamitocin P-3: A Technical Guide to its Anticancer Properties and Therapeutic Potential

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction

Ansamitocin P-3 is a potent macrocyclic lactam belonging to the maytansinoid family of natural products.[1][2] Originally isolated from microorganisms such as Actinosynnema pretiosum, it has garnered significant attention in oncology for its powerful cytotoxic effects against a wide range of cancer cell lines.[3][4][5] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, leading to mitotic arrest and apoptosis. Due to its high potency, Ansamitocin P-3 has become a crucial component, or "warhead," in the development of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapies. This guide provides a comprehensive technical overview of Ansamitocin P-3, detailing its mechanism of action, quantitative efficacy, experimental protocols, and therapeutic applications.

Core Mechanism of Action: Microtubule Disruption

Ansamitocin P-3 exerts its potent antineoplastic effects by targeting tubulin, the fundamental protein subunit of microtubules. Its mechanism can be delineated through a series of sequential cellular events:

-

Tubulin Binding: Ansamitocin P-3 binds to tubulin at a site that partially overlaps with the vinblastine binding site. This interaction has a high affinity, with a reported dissociation constant (Kd) of approximately 1.3 µM. The binding is stabilized by hydrogen bonds and other weak interactions, inducing a conformational change in the tubulin protein.

-

Microtubule Depolymerization: This binding inhibits the assembly of tubulin dimers into microtubules and actively promotes the disassembly of existing microtubules. The depolymerizing effect is potent, disrupting both interphase and mitotic microtubule structures at picomolar concentrations.

-

Mitotic Arrest: The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, which is essential for chromosome segregation during cell division. This failure activates the spindle assembly checkpoint, leading to a robust cell cycle arrest in the G2/M phase. Key checkpoint surveillance proteins, such as Mad2 and BubR1, are activated during this process.

-

Apoptosis Induction: Prolonged mitotic arrest triggers programmed cell death, or apoptosis. Ansamitocin P-3-induced apoptosis proceeds via a p53-mediated pathway, characterized by the nuclear accumulation of p53 and its downstream target, p21. A key marker of this apoptotic cascade is the cleavage of Poly (ADP-ribose) polymerase (PARP).

Data Presentation: Quantitative Efficacy

The anticancer activity of Ansamitocin P-3 has been quantified across numerous studies, demonstrating its high potency in vitro and significant therapeutic effects in vivo.

Table 1: In Vitro Cytotoxicity of Ansamitocin P-3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value | Citation(s) |

| MCF-7 | Breast Adenocarcinoma | 20 ± 3 pM | |

| HeLa | Cervical Cancer | 50 ± 0.6 pM | |